molecular formula C18H16N6O2S B4518543 2,3-dimethyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2,3-dimethyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4518543
M. Wt: 380.4 g/mol
InChI Key: PJTLMYNTWQNBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H16N6O2S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.10554495 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to the query molecule have been synthesized and evaluated for various biological activities. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and tested them for cytotoxic and anti-inflammatory activities, emphasizing the potential of these compounds in cancer and inflammation research (Rahmouni et al., 2016).

Chemical Structure and Properties

The studies by Haiza et al. (2000) and Abu‐Hashem et al. (2020) discuss the chemical structure and properties of thiazolopyrimidines and related compounds. These works contribute to understanding the molecular framework and potential modifications that can be applied to these compounds (Haiza et al., 2000); (Abu‐Hashem et al., 2020).

Anti-Inflammatory and Anticancer Activities

The compound's derivatives have shown potential in anti-inflammatory and anticancer applications. For instance, Kaping et al. (2020) explored the anti-inflammatory and anti-cancer activities of antipyrinyl-pyrazolopyrimidines (Kaping et al., 2020). Similarly, Abdellatif et al. (2014) investigated the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting the therapeutic potential of these compounds (Abdellatif et al., 2014).

Applications in Microbial Studies

Bondock et al. (2008) focused on the antimicrobial activity of new heterocycles incorporating antipyrine moiety, which is relevant to the study of microbial resistance and the development of new antimicrobial agents (Bondock et al., 2008).

Properties

IUPAC Name

2,3-dimethyl-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-11-12(2)27-18-20-7-15(17(26)24(11)18)16(25)22-14-5-3-13(4-6-14)8-23-10-19-9-21-23/h3-7,9-10H,8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTLMYNTWQNBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2,3-dimethyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
2,3-dimethyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
2,3-dimethyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
2,3-dimethyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
2,3-dimethyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.